1H-Pyrrole-2,4-dicarboxylic acid, 3-amino-1-methyl-, 2,4-dimethyl ester
Description
The compound 1H-pyrrole-2,4-dicarboxylic acid, 3-amino-1-methyl-, 2,4-dimethyl ester (CAS: 310431-26-6) is a pyrrole derivative with a molecular formula of C₉H₁₂N₂O₄ and a molecular weight of 212.2 g/mol . Its structure features:
- A pyrrole core substituted with an amino group at position 3 and a methyl group at position 1.
- Dimethyl ester groups at positions 2 and 4.
This compound is synthesized via green chemistry methods, emphasizing efficiency and reduced environmental impact . Its ester groups contribute to solubility in organic solvents and reactivity in hydrolysis or nucleophilic substitution reactions.
Properties
IUPAC Name |
dimethyl 3-amino-1-methylpyrrole-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-11-4-5(8(12)14-2)6(10)7(11)9(13)15-3/h4H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDVKRFZVNMQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=C1C(=O)OC)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Diethylaminomalonate with 2-Cyano-3-ethoxy-acrylic Acid Ethyl Ester
The most well-documented route involves the condensation of diethylaminomalonate hydrochloride with 2-cyano-3-ethoxy-acrylic acid ethyl ester in the presence of sodium methoxide. This reaction proceeds in methanol under controlled temperatures (<45°C) to form 3-amino-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester as a stable intermediate. Elevated temperatures (reflux) are employed to drive the reaction to completion, followed by neutralization with acetic acid to isolate the product. A representative example yielded 1.2 kg (68.3%) of the target compound after purification.
This method avoids chromatographic purification, relying instead on sequential cooling and filtration to obtain high-purity solids. The use of methanol as both solvent and reactant simplifies the workflow, while sodium methoxide facilitates deprotonation and nucleophilic attack.
Alternative Approach via Trichloroacetyl Chloride-Mediated Cyclization
An alternative pathway, adapted from the synthesis of dimethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate, employs trichloroacetyl chloride and aluminum chloride in dichloroethane. Although this method targets a structurally analogous compound, its cyclization mechanism offers insights into modifying substituents on the pyrrole ring. The reaction mixture is quenched with ice-water, and the product is purified via silica gel chromatography, achieving an 84% yield.
While this approach demonstrates higher efficiency, it requires hazardous reagents (e.g., AlCl₃) and multi-step extraction. Adapting this method to introduce an amino group at the 3-position would necessitate additional functionalization steps, potentially complicating scalability.
Esterification Processes in Pyrrole Derivative Synthesis
Methyl Ester Formation via Chlorotrimethylsilane
Esterification of carboxylic acid intermediates is critical for stabilizing reactive pyrrole derivatives. A general protocol involves treating amino acids with chlorotrimethylsilane (TMSCl) and methanol under ambient conditions. For example, glycine methyl ester is synthesized by stirring glycine with TMSCl and methanol, followed by rotary evaporation to isolate the hydrochloride salt. Applied to pyrrole intermediates, this method could facilitate the methylation of dicarboxylic acid precursors, though direct evidence for its use in synthesizing the target compound remains undocumented.
Comparative Evaluation of Synthetic Routes
The diethylaminomalonate route is preferable for large-scale synthesis due to its operational simplicity and avoidance of chromatography. In contrast, the trichloroacetyl chloride method, while higher-yielding, poses safety challenges and is better suited for small-scale, specialized applications.
Optimization and Scalability Considerations
Temperature and Solvent Effects
Maintaining temperatures below 45°C during initial reactant mixing prevents side reactions, while reflux conditions ensure complete cyclization. Methanol’s dual role as solvent and nucleophile enhances atom economy, though substituting ethanol or isopropanol may alter reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2,4-dicarboxylic acid, 3-amino-1-methyl-, 2,4-dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting ester groups to alcohols or reducing the amino group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H12N2O4
- Molecular Weight : 212.20 g/mol
- IUPAC Name : Dimethyl 1-amino-3-methyl-1H-pyrrole-2,4-dicarboxylate
- CAS Number : 310431-26-6
The compound features a pyrrole ring with two carboxylic acid groups and an amino group, contributing to its reactivity and versatility in synthesis.
Medicinal Chemistry Applications
Antitumor Activity
Studies have indicated that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, the incorporation of the pyrrole moiety into drug design has led to the development of potential anticancer agents. One study demonstrated that compounds similar to 1H-Pyrrole-2,4-dicarboxylic acid can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .
Antimicrobial Properties
Pyrrole derivatives have shown promising antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics. Research has highlighted its effectiveness against resistant strains of bacteria .
Materials Science Applications
Polymer Synthesis
The compound can serve as a monomer in the synthesis of conducting polymers. These polymers are essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of pyrrole units enhances the electrical conductivity and stability of the resulting materials .
Coatings and Composites
Due to its chemical structure, 1H-Pyrrole-2,4-dicarboxylic acid can be utilized in creating protective coatings that exhibit enhanced corrosion resistance. The compound's functional groups allow for cross-linking with other materials, improving durability .
Agricultural Chemistry Applications
Fungicides and Herbicides
Research has indicated that pyrrole derivatives possess herbicidal and fungicidal properties. The compound's application in agrochemicals can lead to the development of effective crop protection agents that target specific pests while minimizing environmental impact .
Case Studies
Mechanism of Action
The mechanism by which 1H-Pyrrole-2,4-dicarboxylic acid, 3-amino-1-methyl-, 2,4-dimethyl ester exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access and inhibiting enzyme activity.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
1H-Pyrrole-2,4-dicarboxylic Acid, 3,5-Dimethyl-, Diethyl Ester (CAS: 2436-79-5)
- Molecular Formula: C₁₂H₁₇NO₄ .
- Substituents : Methyl groups at positions 3 and 5; diethyl esters at positions 2 and 4.
- Key Differences: The absence of an amino group reduces polarity compared to the target compound.
- Applications : Studied as an intermediate in organic synthesis and coordination chemistry due to its ester reactivity .
3-Methylpyrrole-2,4-dicarboxylic Acid Dimethyl Ester (CAS: 3780-42-5)
- Molecular Formula: C₉H₁₁NO₄ .
- Substituents : Methyl groups at position 3; dimethyl esters at positions 2 and 4.
- Similar ester configuration but distinct substitution pattern, leading to differences in electronic distribution and reactivity .
Thiazolidine-2,4-dicarboxylic Acid (CAS: 30097-06-4)
- Molecular Formula: C₅H₇NO₄S .
- Structure : A thiazole ring with two carboxylic acid groups.
- Key Differences :
Comparative Analysis Table
Research Findings and Implications
Reactivity: The target compound’s amino group facilitates nucleophilic reactions, distinguishing it from methyl-substituted analogs . Hydrolysis of its esters could yield dicarboxylic acid derivatives for further functionalization.
Biological Activity: Amino-substituted pyrroles are explored as kinase inhibitors or antimicrobial agents, whereas ethyl ester analogs (e.g., CAS 2436-79-5) show utility in material science due to enhanced stability .
Synthetic Accessibility : The target compound’s synthesis via green methods contrasts with traditional routes for diethyl esters, which may require harsher conditions .
Biological Activity
1H-Pyrrole-2,4-dicarboxylic acid, 3-amino-1-methyl-, 2,4-dimethyl ester, commonly referred to as pyrrole derivatives, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrrole-based compounds known for their roles as bioactive molecules in various therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1H-Pyrrole-2,4-dicarboxylic acid, 3-amino-1-methyl-, 2,4-dimethyl ester is with a molecular weight of 248.24 g/mol. The compound features a pyrrole ring substituted with carboxylic acid and amino groups, which are crucial for its biological interactions.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance:
- Antibacterial Effects : Research indicates that pyrrole compounds exhibit significant activity against various bacterial strains. A study demonstrated that certain pyrrole derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL, outperforming traditional antibiotics like ciprofloxacin .
- Fungal Inhibition : Pyrrole derivatives have also been noted for their antifungal activities. Specifically, compounds derived from pyrroles have shown promising results against Aspergillus niger and other fungi .
| Compound | Activity Type | Target Organism | MIC (μg/mL) |
|---|---|---|---|
| Pyrrole Derivative A | Antibacterial | Staphylococcus aureus | 3.12 |
| Pyrrole Derivative B | Antifungal | Aspergillus niger | 15.6 |
Anticancer Properties
Pyrrole derivatives have been investigated for their anticancer potential . Certain studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation .
The biological activity of pyrrole derivatives can be attributed to several mechanisms:
- DNA Binding : Pyrrole compounds can interact with DNA through minor groove binding, which is crucial for their role as potential anticancer agents .
- Enzyme Inhibition : Some studies suggest that pyrroles can inhibit enzymes involved in bacterial cell wall synthesis, contributing to their antibacterial effects .
Case Studies
A comprehensive analysis of various studies reveals the following insights into the biological activity of pyrrole derivatives:
- Study on Antimicrobial Activity : A recent investigation into the efficacy of 1H-pyrrole derivatives against ESKAPE pathogens showed that these compounds could compete with established antibiotics, suggesting their potential as alternative treatments .
- Anticancer Research : Another study explored the effects of a specific pyrrole derivative on cancer cell lines, demonstrating significant reductions in cell viability and alterations in apoptosis markers .
Q & A
Basic: What synthetic methodologies are recommended for preparing 1H-pyrrole-2,4-dicarboxylic acid derivatives with ester functionalities?
Answer: A robust approach involves sequential esterification and protection/deprotection steps. For example, mixed esters (e.g., benzyl/methyl) of pyrrolidine-3,4-dicarboxylic acid can be synthesized via hydrogenolysis of benzyl groups followed by Troc (2,2,2-trichloroethoxycarbonyl) protection of the amine . Key steps include:
- Amide coupling using carbodiimide activators (e.g., EDC/HOBt).
- Hydrolysis of methyl esters under mild alkaline conditions (e.g., LiOH/THF/H₂O).
- Cycloaddition reactions (e.g., [3+2] dipolar cycloaddition) to construct pyrrole cores .
Basic: How can the structural identity of this compound be confirmed post-synthesis?
Answer: Use a combination of:
- NMR spectroscopy : Focus on characteristic shifts for pyrrole protons (δ ~6.5–7.5 ppm) and ester carbonyls (δ ~165–170 ppm). For example, methyl ester groups in similar compounds show singlet peaks at δ ~3.7–3.9 ppm .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <5 ppm mass accuracy.
- X-ray crystallography : Utilize SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve stereochemistry .
Advanced: What strategies are used to analyze this compound’s activity as a non-competitive metabotropic glutamate receptor (mGluR1) antagonist?
Answer:
- In vitro binding assays : Use radiolabeled ligands (e.g., [³H]quisqualate) on recombinant mGluR1-expressing HEK293 cells. Measure IC₅₀ values via competitive displacement .
- Functional assays : Monitor intracellular Ca²⁺ flux (Fluo-4 AM dye) or cAMP inhibition (GloSensor™) in response to glutamate agonists.
- Structure-activity relationship (SAR) : Modify the ester groups (e.g., dimethyl vs. diethyl) to assess steric and electronic effects on receptor binding .
Advanced: How can the compound’s stability under physiological conditions be evaluated?
Answer:
- Ester hydrolysis kinetics : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Quantify degradation via LC/MS, monitoring the formation of dicarboxylic acid (parent compound) and methanol/ethanol byproducts .
- Serum stability : Add fetal bovine serum (FBS) to simulate in vivo conditions. Use HPLC to track half-life (t₁/₂) and identify metabolites.
- pH-dependent stability : Test across pH 1–10 to identify optimal storage conditions .
Advanced: What crystallographic techniques are suitable for resolving the compound’s 3D structure?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via vapor diffusion (e.g., DCM/hexane). Collect data using a synchrotron source for high-resolution (<1.0 Å) structures.
- Refinement with SHELXL : Apply restraints for disordered ester groups and anisotropic displacement parameters. Validate using R-factor (<5%) and residual electron density maps .
- Twinned data analysis : Use SHELXD/SHELXE for structure solution if crystals exhibit twinning .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- Reverse-phase HPLC : Use a C18 column with UV detection (λ = 210–254 nm). Optimize mobile phase (e.g., acetonitrile/water + 0.1% TFA) to resolve impurities.
- Elemental analysis (EA) : Verify C, H, N content within ±0.4% of theoretical values.
- Karl Fischer titration : Quantify residual water (<0.1% w/w) .
Advanced: How can this compound’s role in inhibiting JMJD6 lysyl hydroxylase activity be investigated?
Answer:
- Enzymatic assays : Incubate recombinant JMJD6 with a peptide substrate (e.g., LUC7L2) and 2-oxoglutarate (2OG). Quantify 5-hydroxylysine formation via LC/MS or anti-5OH antibody-based ELISA.
- Competitive inhibition studies : Co-administer pyridine-2,4-dicarboxylic acid (2,4-PDCA) derivatives as 2OG mimics. Measure dose-dependent reduction in hydroxylation activity (IC₅₀) .
- Cellular assays : Treat 22Rv1 prostate cancer cells with the compound and monitor AR-V7 protein levels via Western blot .
Advanced: What computational methods support SAR optimization for this compound?
Answer:
- Docking studies : Use AutoDock Vina to model interactions with mGluR1’s allosteric binding pocket. Focus on hydrogen bonds between the 3-amino group and Thr815/Ser668 residues .
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD <2.0 Å over 100 ns).
- Quantum mechanics (QM) : Calculate electrostatic potential maps (e.g., at B3LYP/6-31G* level) to guide ester substituent modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
